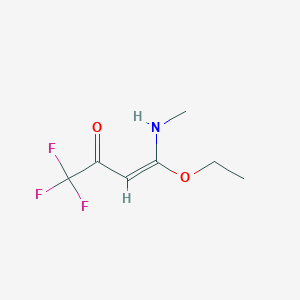

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one, also known as EF-1, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. EF-1 is a member of the class of compounds known as trifluoromethyl ketones, which have been found to exhibit a range of interesting biological activities. In

Aplicaciones Científicas De Investigación

Synthesis of αβ-Unsaturated Trifluoromethyl Ketones

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one can be reacted with amines to yield enaminones, which, when treated with Grignard reagents, produce αβ-unsaturated trifluoromethyl ketones through a 1,4-addition followed by elimination. This process offers a versatile method for generating compounds with significant potential in organic synthesis and medicinal chemistry (Andrew & Mellor, 2000).

Stereoselective Synthesis

The compound is also a key precursor in the stereoselective synthesis of substituted bicyclic ketones. For instance, its reaction with the pyrrolidine enamine of cyclohexanone leads to highly diastereoselective outcomes, providing a single diastereoisomer of the product. This highlights its utility in creating complex molecular architectures with defined stereochemistry (Andrew, Mellor, & Reid, 2000).

Formation of Fluorinated Organo Alkali–Metal Complexes

Reacting (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one with alkali metal salts of diethyl malonate results in the formation of fluorinated organo alkali–metal complexes. This application demonstrates its role in the synthesis of novel compounds with potential use in materials science and coordination chemistry (Song et al., 2012)

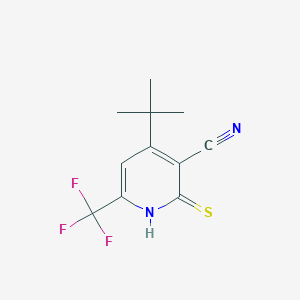

Versatile Precursor for Trifluoromethyl-Substituted Heteroarenes

This compound serves as an important building block for the synthesis of trifluoromethyl-substituted heteroarenes, including thiophenes, furans, pyrrols, and piperazines. These processes involve addition–elimination reactions followed by catalytic reactions, demonstrating its versatility in the preparation of pharmaceutically relevant molecules. This approach was exemplified in a new synthetic route towards the nonsteroidal anti-inflammatory drug Celebrex® (celecoxib) (Sommer et al., 2017).

Synthesis of Trifluoromethylpyrroles and Related Heterocycles

Syntheses of intermediate 4-dialkylamino-1,1,1-trifluorobut-3-ene-2-ones from (E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one and α-amino acids lead to pyrroles and other bicyclic heteroaromatics with trifluoromethyl substitution. This demonstrates its applicability in the synthesis of heterocyclic compounds, which are of significant interest in drug development and materials science (Andrew & Mellor, 2000).

Propiedades

IUPAC Name |

(E)-4-ethoxy-1,1,1-trifluoro-4-(methylamino)but-3-en-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c1-3-13-6(11-2)4-5(12)7(8,9)10/h4,11H,3H2,1-2H3/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWXRRYIJNKUCMK-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)C(F)(F)F)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C/C(=O)C(F)(F)F)/NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-4-Ethoxy-4-methylamino-1,1,1-trifluorobut-3-en-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2493445.png)

![4-({[(2-chlorobenzoyl)oxy]imino}methyl)-5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2493446.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2493453.png)

![1-[(3-fluorophenyl)acetyl]-4-{[1-(2-methylphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine](/img/structure/B2493459.png)

![1-Cyclopropyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2493463.png)